molecular formula C13H17NO3 B13003589 tert-Butyl 4-acetyl-3-aminobenzoate

tert-Butyl 4-acetyl-3-aminobenzoate

Cat. No.: B13003589
M. Wt: 235.28 g/mol
InChI Key: JPUHDYIKZGUKCU-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetyl-3-aminobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyl group, and an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3-aminobenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-acetyl-3-aminobenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.

    Reduction: The compound can be reduced to remove the acetyl group, yielding tert-butyl 4-aminobenzoate.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of tert-butyl 4-nitrobenzoate.

    Reduction: Formation of tert-butyl 4-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-acetyl-3-aminobenzoate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays.

Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds which are important in cancer treatment .

Industry: In the industrial sector, it is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis, releasing the active amino group which can then interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 2-aminobenzoate
  • Methyl 4-aminobenzoate
  • Ethyl 4-aminobenzoate

Comparison: tert-Butyl 4-acetyl-3-aminobenzoate is unique due to the presence of both an acetyl and an amino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs which may only have one functional group. For example, tert-Butyl 4-aminobenzoate lacks the acetyl group, limiting its reactivity in certain synthetic applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-aminobenzoate

InChI

InChI=1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3

InChI Key

JPUHDYIKZGUKCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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